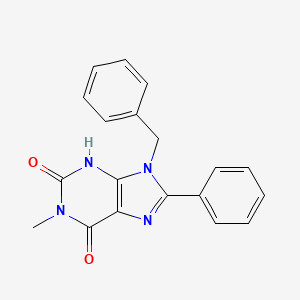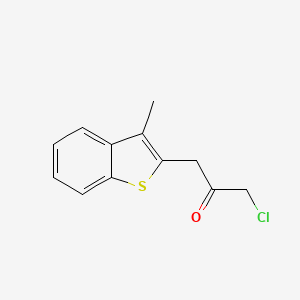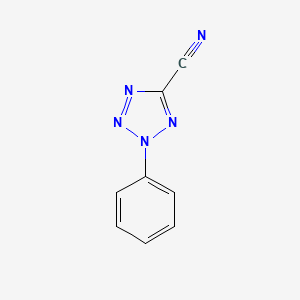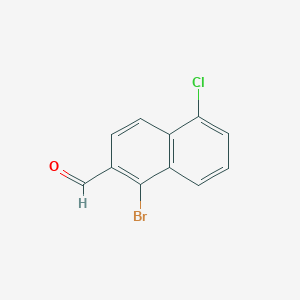
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione is a derivative of xanthine, a purine-based alkaloid. . This compound is of particular interest due to its unique structure and potential biological activities.
Vorbereitungsmethoden
The synthesis of 9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione typically involves the use of xanthine as a precursor molecule. The synthetic routes exploit the reactivity of the three –NH groups at N1, N3, and N7 positions of xanthine. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy in the synthesis . Selective protection and deprotection at N3 and/or N7 sites are also crucial steps in developing the synthesis schemes . Industrial production methods may involve similar strategies but on a larger scale, ensuring cost-effectiveness and high productivity.
Analyse Chemischer Reaktionen
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the –NH sites, using various reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of phosphodiesterase 9A, a key regulatory enzyme in signal transduction pathways in the brain, kidney, liver, lungs, and heart . The compound’s inhibitory activity is due to its ability to bind to the active site of the enzyme, preventing its normal function and thereby modulating the signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione can be compared with other xanthine derivatives, such as caffeine, theobromine, and theophylline. These compounds share a similar xanthine scaffold but differ in their substitution patterns and biological activities . For instance:
Caffeine: Contains methyl groups at R1, R3, and R7 positions and is widely known for its stimulant effects.
Theobromine: Contains methyl groups at R3 and R7 positions and is known for its mild stimulant and diuretic effects.
Theophylline: Contains methyl groups at R1 and R3 positions and is used as a bronchodilator in treating respiratory diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
61080-48-6 |
|---|---|
Molekularformel |
C19H16N4O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C19H16N4O2/c1-22-18(24)15-17(21-19(22)25)23(12-13-8-4-2-5-9-13)16(20-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,21,25) |
InChI-Schlüssel |
BVVYAPKXYNIVLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(NC1=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)







![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)

![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
